3-(4-Chlorophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole
Overview
Description
3-(4-Chlorophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered rings containing one oxygen and two nitrogen atoms. This particular compound is characterized by the presence of a 4-chlorophenyl group and a thiophen-2-yl group attached to the oxadiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents. For example, the reaction of 4-chlorobenzohydrazide with thiophene-2-carboxylic acid in the presence of phosphorus oxychloride (POCl3) can yield the desired oxadiazole .
Industrial Production Methods
Industrial production of oxadiazoles often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve product purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to the inhibition of enzymes like thymidylate synthase and topoisomerase II, leading to the disruption of DNA synthesis and cell proliferation . Additionally, the compound may interfere with signaling pathways such as the NF-kB pathway, contributing to its anti-inflammatory and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole: Another isomer of oxadiazole with similar biological activities but different structural properties.
1,2,5-Oxadiazole: Less common and less stable compared to 1,2,4-oxadiazole.
1,3,4-Thiadiazole: Contains sulfur instead of oxygen in the ring, exhibiting similar pharmacological properties.
Uniqueness
3-(4-Chlorophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole stands out due to its unique combination of a 4-chlorophenyl group and a thiophen-2-yl group, which contribute to its distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its broad spectrum of biological activities make it a valuable compound for research and development .
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-thiophen-2-yl-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2OS/c13-9-5-3-8(4-6-9)11-14-12(16-15-11)10-2-1-7-17-10/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POWVNIDZGWSXOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=NO2)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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